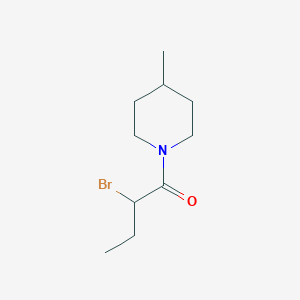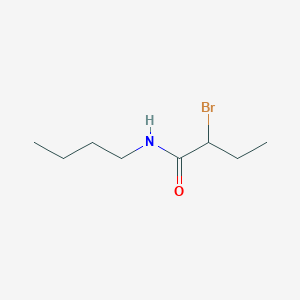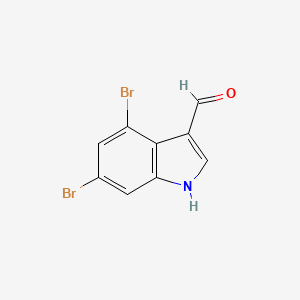
4,6-dibromo-1H-indole-3-carbaldehyde
Descripción general
Descripción
4,6-Dibromo-1H-indole-3-carbaldehyde (DBIA) is a heterocyclic aldehyde containing a five-membered ring with two bromine atoms. It is a member of the indole family, which is known for its aromatic and pharmacologically active properties. DBIA is a versatile molecule that is used in a variety of scientific applications, such as synthetic organic chemistry, biochemistry, and medicinal chemistry. It has been used in the synthesis of numerous compounds, including drugs, antibiotics, and insecticides.
Aplicaciones Científicas De Investigación
Green & Sustainable Synthetic Routes
Indole-3-carbaldehyde derivatives, including those substituted at positions like 4,6 with bromo groups, have demonstrated wide applications due to their versatile synthons in organic chemistry. They have been notably active as lipoxygenase inhibitors, anti-tumour, antimicrobial, and anti-inflammatory agents. A green and sustainable nanocatalyzed synthetic route utilizing ZnO nanoparticles for Knoevenagel condensation of indole-3-carbaldehydes offers advantages in terms of yield, reaction time, and environmental benefits (Madan, 2020).
Advanced Organic Synthesis Techniques
The gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols into 1H-indole-2-carbaldehydes showcases the synthetic versatility of indole derivatives. This method is operationally simple and efficient, covering a wide range of substrates and yielding products with potential biological activity (Kothandaraman et al., 2011).
Dakin Oxidation for Indoloquinones Synthesis
Dakin oxidation applied to 4,6-dimethoxyindole-7-carbaldehydes, which can be related to 4,6-dibromo-1H-indole-3-carbaldehyde through structural modification, enables the synthesis of indoloquinones. This method emphasizes the importance of functional group activation for structural diversity in indole chemistry (Alamgir et al., 2008).
Novel Functional Derivatives Creation
Research into the synthesis of functional derivatives of indole, using indole-3-carbaldehyde as a precursor, leads to the development of compounds with potential applications in various fields, including medicinal chemistry and material science. Sequential reactions involving indole-3-carbaldehyde showcase the compound's utility in synthesizing complex structures (Dotsenko et al., 2018).
Versatile Building Blocks for Indole Derivatives
Indole-3-carbaldehyde's role as a versatile electrophile for the regioselective synthesis of trisubstituted indole derivatives highlights its importance in creating novel compounds with potential biological and chemical applications. This versatility underscores the value of indole derivatives in synthetic organic chemistry (Yamada et al., 2009).
Direcciones Futuras
Indole-3-carbaldehyde and its derivatives have been highlighted for their applications in inherently sustainable multicomponent reactions . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the research and application of 4,6-dibromo-1H-indole-3-carbaldehyde.
Mecanismo De Acción
Target of Action
4,6-Dibromo-1H-indole-3-carbaldehyde is a derivative of the indole family, which are known to be precursors for the synthesis of biologically active structures Indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that lead to various biological effects . For instance, indole-3-carbaldehyde stimulates the production of interleukin-22, which facilitates mucosal reactivity .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology and are involved in the treatment of various disorders in the human body .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities .
Propiedades
IUPAC Name |
4,6-dibromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSICAIDSPWKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


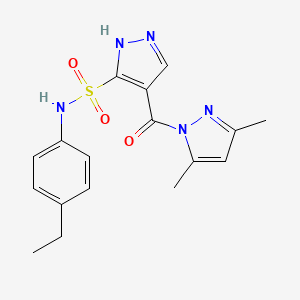
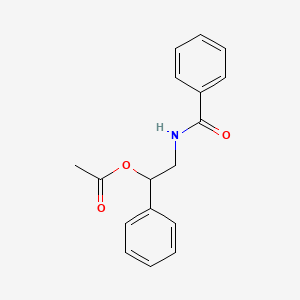
![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
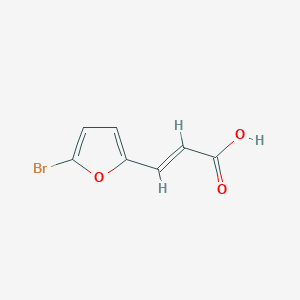
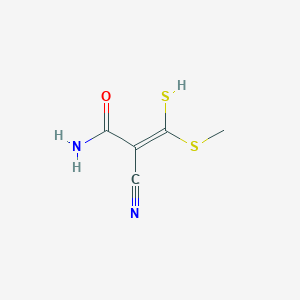
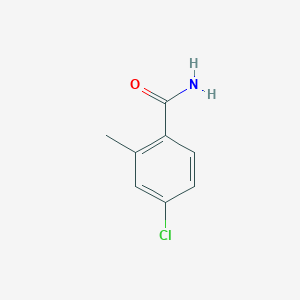
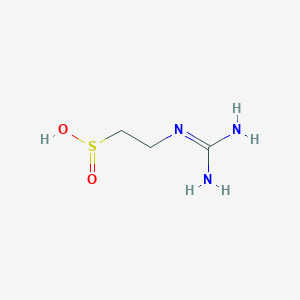
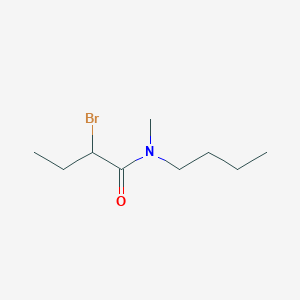
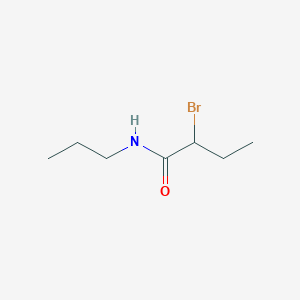
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
